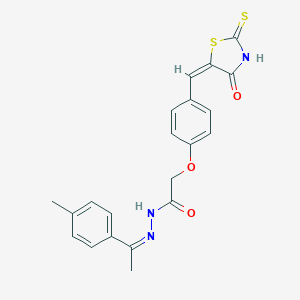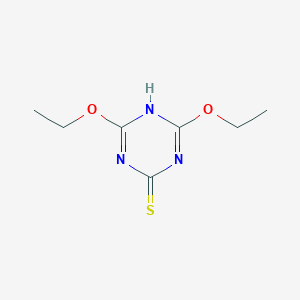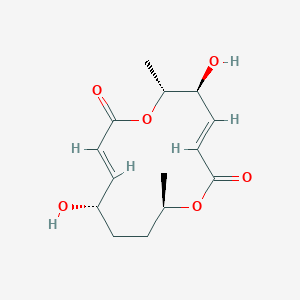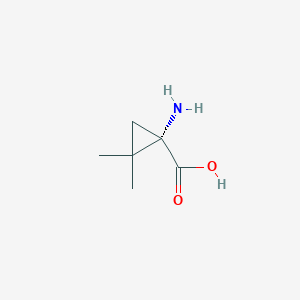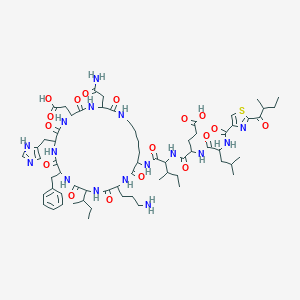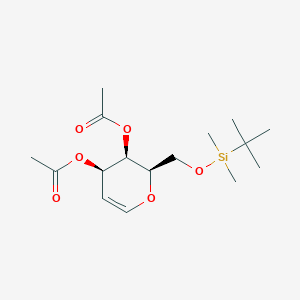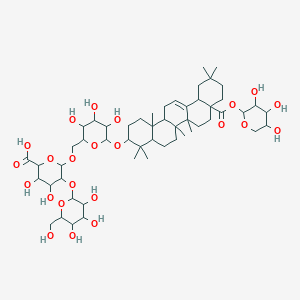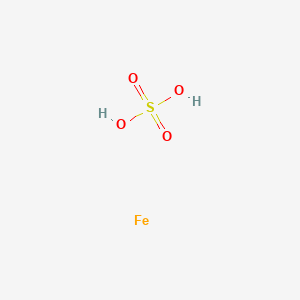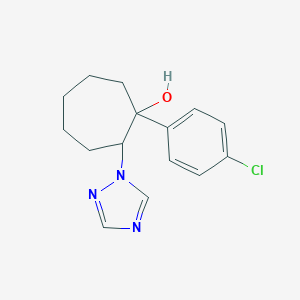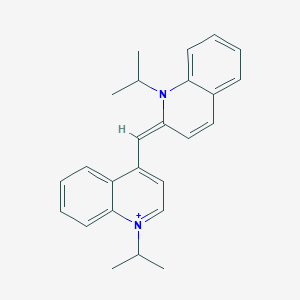
Disprocynium24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disprocynium24, also known as D24, is a synthetic compound that belongs to the family of cationic amphiphilic molecules. It was first synthesized in 1996 by researchers at the University of California, Berkeley. Since then, D24 has been extensively studied for its potential applications in various scientific fields, including drug delivery, gene therapy, and nanotechnology.
作用機序
The mechanism of action of Disprocynium24 is complex and not fully understood. It is believed that Disprocynium24 interacts with cell membranes through electrostatic interactions, leading to the formation of transient pores that allow the entry of therapeutic molecules into cells. In addition, Disprocynium24 can disrupt the integrity of lipid membranes, leading to cell death.
生化学的および生理学的効果
Disprocynium24 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Disprocynium24 can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In addition, Disprocynium24 has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
実験室実験の利点と制限
One of the main advantages of Disprocynium24 is its ability to self-assemble into nanoparticles, which can be used to encapsulate drugs and protect them from degradation. In addition, Disprocynium24 has been shown to have low toxicity in vitro, making it a promising candidate for further studies. However, one of the limitations of Disprocynium24 is its complex synthesis, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of Disprocynium24. One potential application is in the field of gene therapy, where Disprocynium24 could be used to deliver therapeutic genes into cells. In addition, Disprocynium24 could be used as a scaffold for the development of new drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action of Disprocynium24 and its potential applications in various scientific fields.
合成法
The synthesis of Disprocynium24 is a complex process that involves several steps. The starting material is a commercially available compound called meso-tetraphenylporphyrin (TPP). The TPP molecule is modified to introduce cationic charges, which are essential for the amphiphilic properties of Disprocynium24. The final step involves the addition of a hydrophobic tail to the molecule, which enhances its solubility in organic solvents.
科学的研究の応用
Disprocynium24 has been studied extensively for its potential applications in drug delivery and gene therapy. Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the delivery of therapeutic molecules into cells. In addition, Disprocynium24 can self-assemble into nanoparticles, which can be used to encapsulate drugs and protect them from degradation.
特性
CAS番号 |
149578-82-5 |
|---|---|
製品名 |
Disprocynium24 |
分子式 |
C25H27N2+ |
分子量 |
355.5 g/mol |
IUPAC名 |
(2E)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |
InChIキー |
TYFOKKOWQOKKCH-UHFFFAOYSA-N |
異性体SMILES |
CC(C)N1/C(=C/C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |
SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
正規SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
その他のCAS番号 |
149578-82-5 |
同義語 |
1,1'-diisopropyl-2,4'-cyanine disprocynium 24 disprocynium 24 perchlorate disprocynium24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)
![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)
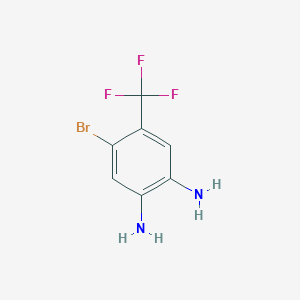
![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
